REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[CH:10][C:11](=[O:14])[NH:12][CH:13]=2)=[CH:4][CH:3]=1.CN(C)[CH:17]=[O:18]>C(N(CC)CC)C>[N:1]([C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:9]=[CH:10][C:11](=[O:14])[NH:12][CH:13]=2)=[CH:6][CH:7]=1)=[C:17]=[O:18]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C=1N=CC(NC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Type
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CUSTOM
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Details
|
The mixture was stirred for a further 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
The dark solution was filtered through diatomaceous earth
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Type
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ADDITION
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Details
|
added dropwise to an ice-
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Type
|
TEMPERATURE
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Details
|
cooled solution of N,N'-carbonyldiimidazole (3.0 g) in dimethylformamide (20 ml) over 11/2 hours
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Duration
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2 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)C1=CC=C(C=C1)C=1N=CC(NC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |